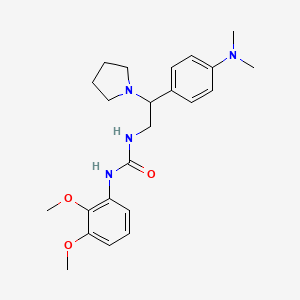
1-(2,3-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)urea
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O3/c1-26(2)18-12-10-17(11-13-18)20(27-14-5-6-15-27)16-24-23(28)25-19-8-7-9-21(29-3)22(19)30-4/h7-13,20H,5-6,14-16H2,1-4H3,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQOSCGUNOJNFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=C(C(=CC=C2)OC)OC)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(2,3-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)urea (CAS Number: 1172242-31-7) is a complex organic molecule with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C27H32N4O3
- Molecular Weight : 460.6 g/mol
- Structural Features : The compound consists of a dimethoxyphenyl group, a urea linkage, and a pyrrolidine moiety, which may contribute to its biological activity.
Biological Activity Overview
-
Anticancer Potential :
- Research indicates that derivatives of urea compounds exhibit significant anticancer properties. For instance, similar compounds have been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
- A study focusing on related structures demonstrated that modifications in the phenyl rings significantly impacted their cytotoxicity against various cancer cell lines .
-
Enzyme Inhibition :
- Compounds with similar structural motifs have been identified as inhibitors of key enzymes involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and HER2 . The binding affinity and inhibition kinetics of these compounds suggest potential therapeutic applications in targeted cancer therapy.
- Neuropharmacological Effects :
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Interaction : The compound may interact with various G protein-coupled receptors (GPCRs), leading to downstream effects on cellular signaling pathways .
- Cell Cycle Regulation : Studies suggest that related urea derivatives can induce cell cycle arrest in the G2/M phase, promoting apoptosis in cancer cells .
Table 1: Summary of Relevant Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


